molecular formula C24H28N2O2 B11594249 (4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11594249
M. Wt: 376.5 g/mol
InChI Key: SBTXNBHQOVASQA-RCCKNPSSSA-N
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Description

(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar core structure, used in various chemical reactions.

Uniqueness

(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substituents and the resulting properties. Its unique structure allows for specific interactions in biological systems and applications in materials science that are not possible with similar compounds.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

(4E)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one

InChI

InChI=1S/C24H28N2O2/c1-6-10-22-21(24(27)26(25-22)19-11-8-7-9-12-19)15-18-14-20(16(2)3)23(28-5)13-17(18)4/h7-9,11-16H,6,10H2,1-5H3/b21-15+

InChI Key

SBTXNBHQOVASQA-RCCKNPSSSA-N

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3

Origin of Product

United States

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